[4-(Cyclopropyl-methyl-amino)-piperidin-1-yl]-acetic acid
Description
[4-(Cyclopropyl-methyl-amino)-piperidin-1-yl]-acetic acid is a piperidine-based acetic acid derivative characterized by a cyclopropyl-methyl-amino substituent at the 4-position of the piperidine ring. This compound is part of a broader class of small molecules designed to modulate biological targets such as G-protein-coupled receptors (GPCRs) or enzymes. The compound’s molecular weight is 254.33 g/mol, with an InChI key of HLUXBTXZRKKKPG-UHFFFAOYSA-N .
Properties
IUPAC Name |
2-[4-[cyclopropyl(methyl)amino]piperidin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-12(9-2-3-9)10-4-6-13(7-5-10)8-11(14)15/h9-10H,2-8H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFCWTHCCPNDPSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CC1)C2CCN(CC2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101217267 | |
| Record name | 1-Piperidineacetic acid, 4-(cyclopropylmethylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101217267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353947-63-3 | |
| Record name | 1-Piperidineacetic acid, 4-(cyclopropylmethylamino)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353947-63-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperidineacetic acid, 4-(cyclopropylmethylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101217267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Cyclopropyl-methyl-amino)-piperidin-1-yl]-acetic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the alkylation of piperidine with cyclopropyl-methyl chloride, followed by the introduction of the acetic acid group through a carboxylation reaction. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and improved scalability. Additionally, purification techniques such as crystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
[4-(Cyclopropyl-methyl-amino)-piperidin-1-yl]-acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the cyclopropyl group, using reagents such as alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Alkyl halides, sulfonates, sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various alkylated or functionalized derivatives.
Scientific Research Applications
Chemistry
In chemistry, [4-(Cyclopropyl-methyl-amino)-piperidin-1-yl]-acetic acid is used as an intermediate in the synthesis of more complex molecules
Biology
In biological research, this compound may be used to study the effects of cyclopropyl and piperidine derivatives on biological systems. It can serve as a model compound for investigating the interactions of similar structures with enzymes or receptors.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its derivatives may exhibit pharmacological activities, such as anti-inflammatory or analgesic effects, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals or as a precursor for the synthesis of agrochemicals and other fine chemicals.
Mechanism of Action
The mechanism of action of [4-(Cyclopropyl-methyl-amino)-piperidin-1-yl]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl-methyl-amino group may enhance binding affinity to these targets, while the piperidine ring provides structural stability. The acetic acid moiety can participate in hydrogen bonding, further stabilizing the interaction. These combined effects contribute to the compound’s overall biological activity.
Comparison with Similar Compounds
Structural Comparison
The compound shares a core piperidin-1-yl-acetic acid scaffold with several analogs. Key structural variations include:
Key Observations :
- The cyclopropyl group is a common feature, likely enhancing metabolic stability or binding affinity .
- Substituents on the aromatic or heterocyclic rings (e.g., methoxy, fluoro) modulate lipophilicity and target engagement .
Key Observations :
- Yields vary widely (13–100%), with lower yields in multi-step reactions involving heterocyclic cores .
Physicochemical and Pharmacological Properties
Key Observations :
- Piperidine-acetic acid derivatives often target GPCRs or enzymes, with substituents dictating specificity (e.g., methoxyphenyl for NTSR1 , cyclopropyl for sEH ).
- Solubility in polar aprotic solvents (DMF, THF) is common, but aqueous solubility data are scarce.
Analytical Characterization
All compounds were validated via:
- NMR : Used to confirm cyclopropyl, piperidine, and acetic acid moieties (e.g., δ 1.09–0.95 ppm for cyclopropyl protons ).
- MS : Molecular ions ([M+H]⁺) consistent with calculated masses (e.g., 396.3 observed vs. 396.4 calculated for pyrimidine analog ).
- Chromatography : Prep-HPLC and silica gel chromatography resolve complex mixtures .
Biological Activity
[4-(Cyclopropyl-methyl-amino)-piperidin-1-yl]-acetic acid is a synthetic organic compound that belongs to the class of piperidine derivatives. Its unique structure, characterized by a cyclopropyl group and a piperidine ring, suggests significant potential for various biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and comparisons with similar compounds.
Chemical Structure and Properties
The compound features a piperidine ring with a cyclopropyl-methyl-amino substitution and an acetic acid moiety. This configuration is believed to enhance its interaction with biological targets, making it a candidate for pharmacological applications.
| Feature | Description |
|---|---|
| Molecular Formula | C12H18N2O2 |
| Molecular Weight | 222.29 g/mol |
| Structure | Chemical Structure |
The mechanism of action of this compound involves interactions with specific molecular targets, such as enzymes or receptors. The cyclopropyl-methyl-amino group may enhance binding affinity to these targets, while the piperidine ring contributes to structural stability. The acetic acid moiety allows for hydrogen bonding, further stabilizing interactions within biological systems. These combined effects contribute to the compound’s overall biological activity and therapeutic potential.
Biological Activity
Research indicates that this compound exhibits various biological activities, primarily related to its structural characteristics. Potential activities include:
- Analgesic Effects : Similar compounds have shown potential analgesic properties, suggesting that this compound may also possess pain-relieving effects.
- Antidepressant Properties : The structural similarity to known antidepressants indicates possible mood-enhancing effects.
- Antimicrobial Activity : Some piperidine derivatives have demonstrated antibacterial and antifungal properties, which may extend to this compound .
Structure-Activity Relationship (SAR)
The biological activity of piperidine derivatives often correlates with their structural features. For instance:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(Cyclopropylmethyl)piperidine | Cyclopropyl group; no carboxylic acid | Potential analgesic |
| 4-(Methylamino)piperidine | Methylamino substitution; no cyclopropyl | Antidepressant properties |
| 1-(3-Pyridyl)piperidine | Pyridine ring; similar nitrogen functionality | Neuroactive effects |
The unique combination of functional groups in this compound may provide distinct pharmacological profiles compared to these other compounds.
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of similar compounds, highlighting the importance of structural modifications in enhancing biological activity. For example:
- A study on piperidine derivatives revealed that modifications at specific positions on the piperidine ring significantly affected their antibacterial efficacy against various strains, including Gram-positive and Gram-negative bacteria .
- Another research effort demonstrated that introducing specific functional groups could enhance metabolic stability and reduce cytotoxicity while maintaining potent biological activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
